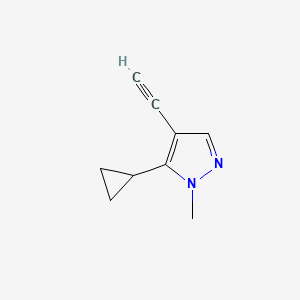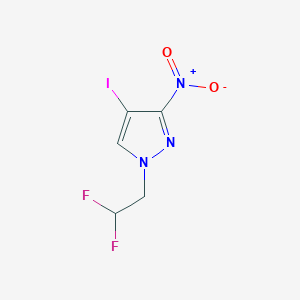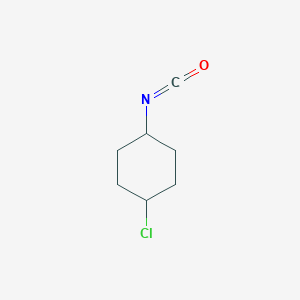
Chlorohexyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a member of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Chlorohexyl isocyanate can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2) . The general reaction is as follows:
RNH2+COCl2→RNCO+2HCl
This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl) . Due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . These methods often involve the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates .
Análisis De Reacciones Químicas
Chlorohexyl isocyanate undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the key reactions include:
- Forms urethanes (carbamates).
Reaction with Alcohols: ROH+R’NCO→ROC(O)N(H)R’
Forms substituted ureas.Reaction with Amines: R’NCO+R”R”’NH→R’NH(C(O)NR”R”’)
Forms carbon dioxide and an amine.Reaction with Water: RNCO+H2O→RNH2+CO2
These reactions are typically catalyzed by tertiary amines or metal salts .
Aplicaciones Científicas De Investigación
Chlorohexyl isocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of polyurethanes, which are used in foams, coatings, and adhesives.
Biology: Utilized in the development of biodegradable microcapsules for drug delivery systems.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of high-performance adhesives and sealants.
Mecanismo De Acción
The mechanism of action of chlorohexyl isocyanate involves its reactivity with nucleophiles. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamates, ureas, and carbon dioxide . These reactions are facilitated by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic attack .
Comparación Con Compuestos Similares
Chlorohexyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and hexamethylene diisocyanate. While all these compounds share the isocyanate functional group, they differ in their reactivity and applications:
Phenyl Isocyanate: More reactive due to the presence of the aromatic ring, used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of non-yellowing polyurethanes for coatings and adhesives.
This compound: Unique due to the presence of a chloro group, which can influence its reactivity and the properties of the resulting products.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.
Propiedades
Número CAS |
13654-91-6 |
|---|---|
Fórmula molecular |
C7H12ClNO |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
1-chloro-6-isocyanatohexane |
InChI |
InChI=1S/C7H12ClNO/c8-5-3-1-2-4-6-9-7-10/h1-6H2 |
Clave InChI |
MKMMDUNWJMDPHL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N=C=O)Cl |
SMILES canónico |
C(CCCCl)CCN=C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



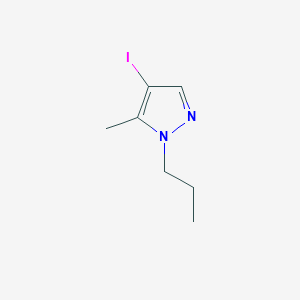
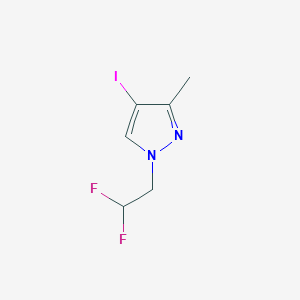
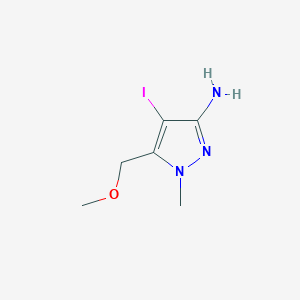
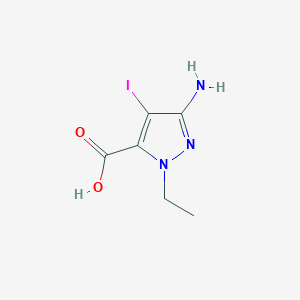
![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)
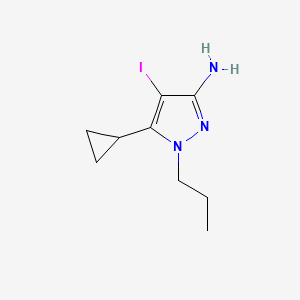
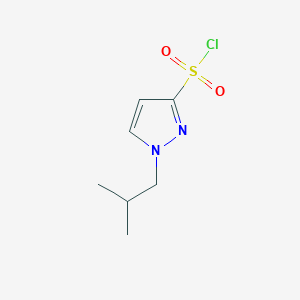
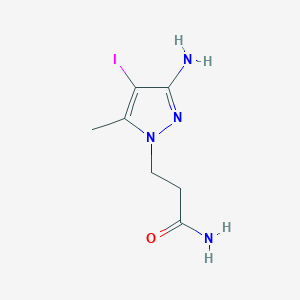
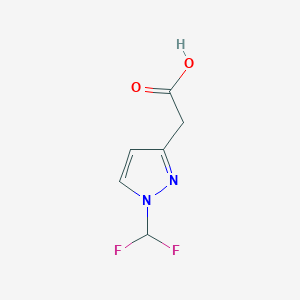
![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)
